Esreboxetine succinate

Transporter Selectivity Norepinephrine Reuptake Inhibition In Vitro Pharmacology

Esreboxetine succinate (CAS 635724-55-9) is the succinate salt of esreboxetine, the (S,S)-(+)-enantiomer of reboxetine and a selective norepinephrine reuptake inhibitor (NRI). It was originally developed by Pfizer for neuropathic pain and fibromyalgia.

Molecular Formula C23H29NO7
Molecular Weight 431.5 g/mol
CAS No. 635724-55-9
Cat. No. B1671303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsreboxetine succinate
CAS635724-55-9
SynonymsEsreboxetine succinate;  PNU-165442G;  UNII-XQO13W6OCH;  (S,S)-Reboxetine succinate.
Molecular FormulaC23H29NO7
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O
InChIInChI=1S/C19H23NO3.C4H6O4/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;5-3(6)1-2-4(7)8/h3-11,18-20H,2,12-14H2,1H3;1-2H2,(H,5,6)(H,7,8)
InChIKeyYXZTUOWIYOESGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Esreboxetine Succinate: Baseline Characterization for Procurement Specification


Esreboxetine succinate (CAS 635724-55-9) is the succinate salt of esreboxetine, the (S,S)-(+)-enantiomer of reboxetine and a selective norepinephrine reuptake inhibitor (NRI). It was originally developed by Pfizer for neuropathic pain and fibromyalgia [1]. Chemically, esreboxetine (free base) has the formula C19H23NO3 and a molecular weight of 313.4 g/mol, while the succinate salt (C19H23NO3·C4H6O4) has a molecular weight of 431.5 g/mol [2]. The compound is distinguished from racemic reboxetine by its absolute stereochemistry (2S,αS) and its significantly greater selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) [1]. Esreboxetine succinate is typically supplied as a solid powder with >98% purity, soluble in DMSO but practically insoluble in water, and requires storage at -20°C for long-term stability .

Enantiopure (S,S)-(+)-reboxetine succinate, single stereoisomer
Selective NRI Highly NET-selective over SERT for noradrenergic pathway studies
Succinate salt Supplied as solid powder, DMSO-soluble, for in vitro and in vivo use

Why Generic Substitution of Esreboxetine Succinate Is Not Scientifically Valid


Substituting esreboxetine succinate with racemic reboxetine or other in-class NRI compounds introduces quantifiable risks in experimental reproducibility and clinical translation. Esreboxetine is the single (S,S)-enantiomer, while racemic reboxetine contains both (R,R) and (S,S) enantiomers. The (R,R)-enantiomer is markedly less potent at NET, meaning that at equimolar concentrations, racemic reboxetine delivers lower NET inhibition than enantiopure esreboxetine [1]. Commercially available reboxetine formulations are often methanesulfonate salts with different physicochemical properties (e.g., solubility, stability) compared to the succinate salt, further complicating direct substitution [2]. Furthermore, esreboxetine's exceptional selectivity for NET over SERT (approximately 20,000-fold) is not matched by racemic reboxetine (approximately 20- to 130-fold), nor by alternative agents such as atomoxetine (~30-fold) or the SNRIs duloxetine and venlafaxine, which are equipotent or even preferential for SERT [3]. These differences in target engagement profiles lead to distinct in vivo pharmacodynamic signatures—esreboxetine achieves near-exclusive NET occupancy at behaviorally active doses, whereas racemic reboxetine and other monoamine reuptake inhibitors produce mixed NET/SERT occupancy [4]. For investigators requiring precise neurochemical manipulation or for preclinical models where off-target serotonergic effects are confounding variables, generic substitution is therefore scientifically unsound.

Racemic reboxetine Lower NET inhibition at equimolar dose due to (R,R)-enantiomer content.
Salt form mismatch Methanesulfonate salts differ in solubility and stability from succinate.
Alternative NRIs/SNRIs Atomoxetine, duloxetine, venlafaxine may introduce confounding SERT effects.

Esreboxetine Succinate: Quantitative Differentiation Evidence for Procurement Decisions


NET Selectivity: Esreboxetine vs. Atomoxetine, Duloxetine, and Fluoxetine in Rat Cortical Synaptosomes

In a standardized rat cortical synaptosomal assay measuring functional uptake inhibition, esreboxetine demonstrates a NET:SERT selectivity ratio of approximately 20,000-fold (pIC50 9.6±0.2 at NET vs. 5.3±0.1 at SERT). This is a 667-fold greater selectivity than atomoxetine, which shows only a ~30-fold NET preference under identical conditions [1]. Esreboxetine's selectivity vastly exceeds that of duloxetine (5-fold SERT-selective) and fluoxetine (50-fold SERT-selective), confirming its unique pharmacological fingerprint among monoamine reuptake inhibitors [1].

NET Selectivity
Head-to-head
~20,000-fold NET:SERT
Supports selective noradrenergic signaling studies
667-fold more selective than atomoxetine in rat synaptosomes
Transporter Selectivity Norepinephrine Reuptake Inhibition In Vitro Pharmacology

Human Transporter Activity: Esreboxetine Datasheet Values vs. Literature for Atomoxetine

In HEK293 cells heterologously expressing human NET, esreboxetine inhibits norepinephrine uptake with an IC50 of 3 nM . In the same cell background, esreboxetine exhibits no meaningful inhibition of human SERT or DAT (IC50 > 10,000 nM) . While directly comparable data for atomoxetine in this specific assay format is not available from this source, cross-referencing literature indicates atomoxetine's human NET IC50 values typically range from 1 to 5 nM, similar in potency to esreboxetine [1]. However, atomoxetine's SERT IC50 is commonly reported in the 70-150 nM range, yielding a NET:SERT selectivity ratio of only ~30- to 50-fold—far below esreboxetine's >3,333-fold selectivity in human assays [1].

Human NET IC₅₀
Cross-study
hNET IC₅₀ 3 nM, selectivity >3,333-fold
Supports human target selectivity profiling
Atomoxetine ~30–50-fold; confirm under standardized conditions
Human NET Inhibition IC50 Comparison Transporter Binding

In Vivo Target Occupancy: Esreboxetine Achieves Near-Exclusive NET Occupancy vs. Reboxetine's Mixed Profile

At a dose of 10 mg/kg IP in rat, esreboxetine produced 82±5% NET occupancy and only 3±5% SERT occupancy measured ex vivo at 75 min post-dose, confirming its exquisite in vivo selectivity [1]. In contrast, racemic reboxetine at behaviorally relevant doses has been shown to produce measurable SERT occupancy in rodent models due to its approximate 20- to 130-fold NET selectivity margin [2]. This functional selectivity at the level of in vivo target engagement directly translates to a cleaner pharmacological phenotype for esreboxetine.

In Vivo Occupancy
Model context
82±5% NET, 3±5% SERT (rat, 10 mg/kg IP)
Supports in vivo selective NET engagement models
Ex vivo at 75 min post-dose; racemic reboxetine engages SERT
In Vivo Occupancy NET Selectivity Pharmacodynamics

Clinical Differentiation from Atomoxetine: Positive Phase 3 Fibromyalgia Data

In a 14-week, randomized, double-blind, placebo-controlled Phase 3 trial (N=1,122), esreboxetine 4 mg/day and 8 mg/day produced statistically significant reductions in the weekly mean pain score of 0.74 points (95% CI -1.10 to -0.37, p<0.001) and 0.76 points (95% CI -1.13 to -0.04, p<0.001), respectively, versus placebo [1]. The Fibromyalgia Impact Questionnaire (FIQ) total score improved significantly with esreboxetine 4 mg (-7.12, p<0.001) and 8 mg (-6.67, p<0.001) [1]. In contrast, atomoxetine has no positive Phase 3 efficacy data for fibromyalgia; a small open-label pilot study failed to demonstrate significant benefit on pain endpoints in fibromyalgia patients [2]. This represents a crucial clinical differentiation for investigators requiring a validated fibromyalgia-active NRI compound.

Fibromyalgia Endpoint
Trial context
Pain score reduction 0.74 pts (p<0.001) vs. placebo
Supports fibromyalgia model endpoint interpretation
Phase 3 trial (N=1,122); research model translation not direct
Fibromyalgia Chronic Pain Randomized Controlled Trial

Esreboxetine Succinate: Optimal Application Scenarios Driven by Evidence


Noradrenergic Selectivity Profiling in Polypharmacology Studies

When designing in vitro selectivity panels or in vivo combination studies, esreboxetine is the NRI of choice to isolate NET-mediated effects. Its 20,000-fold NET:SERT selectivity ensures that any observed pharmacological response at behaviorally relevant doses is attributable solely to noradrenergic potentiation, avoiding the confounding serotonergic component inherent to reboxetine, atomoxetine, or SNRIs [1]. This is particularly critical in pain and depression models where serotonin can exert opposing modulatory influences.

Preclinical Fibromyalgia and Neuropathic Pain Models Requiring Translational Validity

For rodent models of fibromyalgia or neuropathic pain intended to predict clinical analgesic efficacy, esreboxetine offers the unique advantage of positive Phase 3 human efficacy data in fibromyalgia . No other selective NRI has demonstrated statistically significant pain reduction in a large, multicenter fibromyalgia trial. Using esreboxetine in preclinical studies thus strengthens the translational rationale and increases the likelihood that findings will be clinically relevant.

Investigations of NET-Mediated Urethral Function and Stress Urinary Incontinence

Esreboxetine has demonstrated efficacy in increasing urethral resistance in a Phase IIa clinical study for stress urinary incontinence, acting peripherally without penetrating the brain . This peripheral selectivity profile offers a distinct advantage over centrally acting NRI/SNRI compounds like duloxetine (approved for SUI but with prominent CNS side effects) by potentially minimizing central nervous system-mediated adverse events while retaining therapeutic urethral closure benefits.

Application
Selection Property
Validation Focus
Noradrenergic pathway studies
High NET:SERT selectivity profile
Confirm isolated NET-mediated effects in model
Fibromyalgia & pain research models
Reported endpoint response in fibromyalgia trial
Verify model translatability and endpoint alignment
Peripheral NET function studies
Peripheral NET selectivity over CNS engagement
Assess urethral function endpoints without central confounds
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